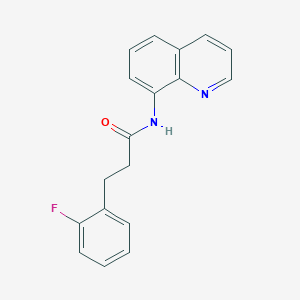
3-(2-fluorophenyl)-N-8-quinolinylpropanamide
Descripción general
Descripción
3-(2-fluorophenyl)-N-8-quinolinylpropanamide is a useful research compound. Its molecular formula is C18H15FN2O and its molecular weight is 294.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 294.11684127 g/mol and the complexity rating of the compound is 376. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Radioligand Development for PET Imaging
A study focused on labeling and evaluating novel quinoline-2-carboxamide derivatives, including compounds with a 2-fluorophenyl moiety, as potential radioligands for the noninvasive assessment of peripheral benzodiazepine type receptors (PBR) in vivo with positron emission tomography (PET). The derivatives were synthesized with high radiochemical purity and specific radioactivity, showing promise for PBR imaging in vivo (Matarrese et al., 2001).
AMPA Receptor Antagonists for Neurological Disorders
Research into quinazolin-4-one derivatives, which includes compounds with a 2-fluorophenyl ring, has shown significant potential in probing the structure-activity relationship for AMPA receptor inhibition. These findings are crucial for developing treatments for neurological disorders (Chenard et al., 2001).
Antibacterial Agents
A novel antibacterial 8-chloroquinolone compound, featuring a distorted orientation of the N1-(5-amino-2,4-difluorophenyl) group, demonstrated potent activity against both Gram-positive and Gram-negative bacteria. This research showcases the potential of fluorophenyl-quinolinyl derivatives in developing new antibacterial agents (Kuramoto et al., 2003).
NK-3 Receptor Ligands for Medical Imaging
Fluoroquinolines have been synthesized and evaluated as NK-3 ligands with the goal of developing radioligands suitable for PET and SPECT studies. This highlights the utility of fluorophenyl-quinolinyl derivatives in the synthesis of compounds for medical imaging applications (Bennacef et al., 2004).
Fluorescence-based Sensing
A study on the synthesis of azoimine quinoline derivatives, including those with a fluorophenyl group, explored their antioxidant, anti-inflammatory, antimicrobial activities, and their potential for DNA/BSA binding. This research indicates the broad utility of these compounds in biomedical applications (Douadi et al., 2020).
Dual c-Met/VEGFR2 Inhibitors in Cancer Therapy
A series of compounds including N-(4-(6,7-disubstituted-quinolin-4-yloxy)-3-fluorophenyl)-2-oxo-3-phenylimidazolidine-1-carboxamides have been synthesized targeting c-Met and VEGFR2 tyrosine kinases. These compounds exhibit potent in vitro activity, favorable pharmacokinetic profiles, and efficacy in vivo in human tumor xenograft models (Mannion et al., 2009).
Propiedades
IUPAC Name |
3-(2-fluorophenyl)-N-quinolin-8-ylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O/c19-15-8-2-1-5-13(15)10-11-17(22)21-16-9-3-6-14-7-4-12-20-18(14)16/h1-9,12H,10-11H2,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGKWUZUZIQTYEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCC(=O)NC2=CC=CC3=C2N=CC=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-fluoro-5-methylphenyl)acetamide](/img/structure/B4612179.png)
![(4-CHLOROPHENYL){4-[(4-NITROPHENYL)SULFONYL]PIPERAZINO}METHANONE](/img/structure/B4612183.png)
![N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N'-(4-methylphenyl)urea](/img/structure/B4612186.png)
![4-({3-[(2-METHYLPHENYL)CARBAMOYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL}CARBAMOYL)BUTANOIC ACID](/img/structure/B4612188.png)
![N-(2-bromophenyl)-N'-[1-(4-ethoxyphenyl)ethyl]urea](/img/structure/B4612195.png)

![N-[4-(aminosulfonyl)phenyl]-N'-cyclohexyl-1,2-hydrazinedicarbothioamide](/img/structure/B4612214.png)
![4-{(E)-[2-(3-methoxyphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 2-chlorobenzoate](/img/structure/B4612217.png)

![1-(6-Methylpyridin-2-yl)-3-[3-(propan-2-yloxy)propyl]thiourea](/img/structure/B4612225.png)
![2-{[4-(2-NAPHTHYL)-2-PYRIMIDINYL]SULFANYL}-N~1~-(2,3,5,6-TETRAFLUOROPHENYL)ACETAMIDE](/img/structure/B4612226.png)
![4-({4-[(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B4612227.png)
![N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]benzamide](/img/structure/B4612232.png)
![3-[2-(5-bromo-2-thienyl)-2-oxoethylidene]-7-(trifluoromethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B4612233.png)
